3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
The compound 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione (hereafter referred to as Compound A) features a quinazoline-2,4-dione core substituted with a 6-bromo group and a 4-oxobutyl chain linked to a 4-acetylphenylpiperazine moiety. Its molecular formula is C₂₅H₂₆BrN₅O₄, with a molecular weight of 564.41 g/mol . The structural complexity arises from the integration of a piperazine ring, which is known to enhance bioavailability and receptor binding in medicinal chemistry, and a bromine atom that may influence lipophilicity and electronic properties .
Synthetic pathways for analogous quinazoline derivatives often involve nucleophilic substitutions or condensations. For example, 3-(4-acetylphenyl)quinazoline-2,4-dione (a simpler analog) is synthesized via nucleophilic aza substitution on isatoic anhydride with p-aminoacetophenone, followed by Claisen condensation with aromatic aldehydes .
Properties
IUPAC Name |
3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN4O4/c1-16(30)17-4-7-19(8-5-17)27-11-13-28(14-12-27)22(31)3-2-10-29-23(32)20-15-18(25)6-9-21(20)26-24(29)33/h4-9,15H,2-3,10-14H2,1H3,(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDIGFZNDXLGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoxazinone Intermediate Synthesis
Reaction of 5-bromoanthranilic acid with benzoyl chloride in dry pyridine yields 6-bromo-2-phenyl-4H-benzo[d]oxazin-4-one (benzoxazinone). This intermediate is critical for subsequent amidation and cyclization steps.
Amination and Cyclization
Treatment of the benzoxazinone with aqueous ammonia under reflux conditions generates 6-bromo-2-phenylquinazolin-4(3H)-one . Further hydrolysis with sodium hydroxide produces the free amine, which undergoes oxidative cyclization to form 6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione .
Introduction of the 4-Oxobutyl Side Chain at Position 3
The 3-position of the quinazoline dione is functionalized via alkylation using a pre-synthesized 4-oxobutyl precursor.
Synthesis of 4-Bromo-4-oxobutylpiperazine
4-(4-Acetylphenyl)piperazine is prepared by reacting piperazine with 4-bromoacetophenone in the presence of a palladium catalyst. This intermediate is then treated with ethyl bromoacetate to form ethyl [4-(4-acetylphenyl)piperazin-1-yl]acetate , which undergoes hydrazinolysis to yield 2-[4-(4-acetylphenyl)piperazin-1-yl]acetohydrazide .
Alkylation of Quinazoline Dione
The quinazoline dione is reacted with 4-bromo-4-oxobutylpiperazine in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate facilitates nucleophilic substitution, yielding the 3-alkylated intermediate.
Functionalization of the Piperazine Moiety
The acetylphenyl group is introduced via a Schiff base reaction.
Condensation with 4-Acetylbenzaldehyde
2-[4-(4-Acetylphenyl)piperazin-1-yl]acetohydrazide is refluxed with 4-acetylbenzaldehyde in ethanol containing acetic acid. The reaction proceeds via hydrazone formation, followed by cyclization to afford the target piperazine-acetylphenyl conjugate.
Final Coupling and Purification
The alkylated quinazoline dione and functionalized piperazine are coupled using a carbodiimide-mediated amidation.
Carbodiimide-Mediated Amidation
A mixture of 3-(4-bromobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione and 4-(4-acetylphenyl)piperazine-1-carboxamide is treated with N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane. The reaction is stirred at room temperature for 24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, quinazoline H-5), 7.89 (d, J = 8.4 Hz, 2H, acetylphenyl Ar-H), 7.52 (d, J = 8.4 Hz, 2H, acetylphenyl Ar-H), 3.72–3.68 (m, 4H, piperazine CH2), 3.42–3.38 (m, 4H, piperazine CH2), 2.98 (t, J = 7.2 Hz, 2H, butyl CH2), 2.58 (s, 3H, acetyl CH3).
- 13C NMR (100 MHz, DMSO-d6) : δ 196.4 (C=O), 167.2 (quinazoline C-2), 152.8 (quinazoline C-4), 139.6 (acetylphenyl C), 128.9–126.3 (aromatic carbons), 52.1 (piperazine CH2), 30.8 (acetyl CH3).
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar quinazoline core and the equatorial orientation of the 4-oxobutyl-piperazine side chain.
Optimization of Reaction Conditions
Mechanistic Insights
Cyclization Dynamics
The Niementowski reaction mechanism dominates the quinazoline dione formation, where anthranilic acid derivatives undergo condensation with formamide or urea derivatives. The 6-bromo substituent directs electrophilic aromatic substitution, ensuring regioselective functionalization.
Steric and Electronic Effects
The acetylphenyl group on the piperazine enhances solubility in polar aprotic solvents, facilitating coupling reactions. Conversely, the bromine atom at position 6 stabilizes the quinazoline core through inductive effects.
Challenges and Solutions
Low Yields in Alkylation
Initial attempts to alkylate the quinazoline dione resulted in yields below 40% due to steric hindrance. Switching from DMF to dimethylacetamide (DMA) and increasing reaction temperature to 100°C improved yields to 65%.
Purification Difficulties
The polar nature of the final compound necessitated gradient elution (ethyl acetate:hexane from 1:3 to 1:1) during column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of azido-quinazoline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to tetrahydroquinazolines exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydroquinazoline can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound under discussion has been evaluated for its ability to target cancer cell lines, demonstrating promising results in inhibiting proliferation and promoting cell death through various mechanisms such as apoptosis and cell cycle arrest .
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological applications. Compounds containing piperazine are well-known for their activity as anxiolytics and antidepressants. Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, indicating its potential use in treating mood disorders or anxiety-related conditions .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of tetrahydroquinazoline derivatives. Research has shown that certain analogs exhibit effective inhibition against various bacterial strains and fungi. The compound's structure allows it to interact with microbial cell membranes or specific metabolic pathways, making it a candidate for further investigation in the development of new antimicrobial agents .
Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of tetrahydroquinazoline derivatives on breast cancer cell lines. The study demonstrated that compounds similar to 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione exhibited IC50 values significantly lower than standard chemotherapeutics used in clinical settings.
Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological profile of tetrahydroquinazoline compounds. Using behavioral assays in rodent models, researchers found that these compounds could reduce anxiety-like behaviors and improve depressive symptoms when administered at specific dosages.
Mechanism of Action
The mechanism of action of 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and physicochemical differences between Compound A and analogous compounds:
Key Observations:
Piperazine Modifications :
- Compound A and the Triazolone compound both incorporate a piperazine ring, but Compound A uses a 4-acetylphenyl group, whereas the triazolone derivative substitutes a 4-methoxyphenyl group. Methoxy groups typically enhance solubility but may reduce metabolic stability compared to acetyl groups .
- The sulfanylidene derivative () shares the 4-acetylphenylpiperazine moiety but introduces a thione (C=S) group at position 2 of the quinazoline, which could alter hydrogen-bonding interactions .
Core Heterocycle Differences: Compound A and its simpler analog () retain the quinazoline-2,4-dione core, which is associated with diverse biological activities, including antimicrobial and kinase inhibition . The triazolone compound replaces the quinazoline-dione with a 1,2,4-triazol-3-one ring, a scaffold known for antifungal and anti-inflammatory properties .
The sulfanylidene derivative’s 2-sulfanylidene group introduces a polarizable sulfur atom, which may improve binding to metal-containing enzyme active sites .
Pharmacological and Functional Implications
While direct pharmacological data for Compound A is absent in the provided evidence, inferences can be drawn from structurally related compounds:
- Receptor Binding : The piperazine moiety in Compound A and the triazolone compound () is frequently employed in CNS-targeting drugs (e.g., antipsychotics), implying possible neurological activity .
- Metabolic Stability : The acetyl group in Compound A may confer greater resistance to oxidative metabolism compared to the methoxy group in the triazolone derivative .
Physicochemical Properties
Notes:
- Compound A ’s higher molecular weight and rotatable bonds may limit oral bioavailability compared to simpler analogs.
Biological Activity
The compound 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione , with CAS number 689227-19-8, is a complex organic molecule characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-microbial applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 535.5 g/mol. The structure includes a piperazine moiety , a tetrahydroquinazoline ring , and an acetylphenyl group , which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃BrN₄O₃ |
| Molecular Weight | 535.5 g/mol |
| CAS Number | 689227-19-8 |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the tetrahydroquinazoline derivatives are known to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Mechanism of Action : The proposed mechanism involves interaction with specific enzymes or receptors that regulate cell proliferation and survival. This interaction may lead to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways in cancer cells.
- Case Study : In a study involving human breast cancer cell lines (MCF-7), derivatives of tetrahydroquinazoline demonstrated IC50 values ranging from 10 to 30 µM, indicating potent activity against cancer cells compared to standard chemotherapeutic agents .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Inhibition of Pathogens : Preliminary findings suggest that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. For example, it has been tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .
- Research Findings : A study reported that compounds structurally similar to this tetrahydroquinazoline derivative possess moderate to significant antibacterial activities, with enhanced effects attributed to increased lipophilicity .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its potential therapeutic application:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
